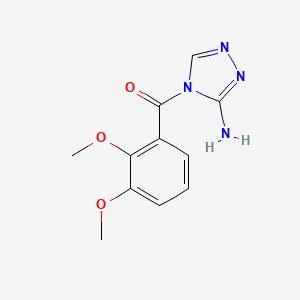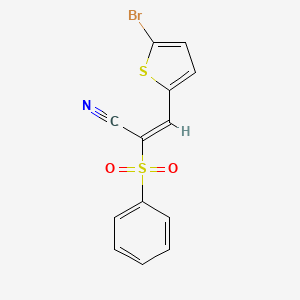
(2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation processes. These methods result in the formation of novel compounds with specific molecular structures and potential bioactive properties. For instance, the synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone showcases the application of these techniques to generate compounds with defined molecular arrangements and potential pharmacological activities (Xue Si-jia, 2012).
Molecular Structure Analysis
The molecular structure of (2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride and its analogs is crucial for their chemical behavior and interaction with biological targets. Studies utilizing single-crystal X-ray diffraction provide detailed insights into their geometry, confirming nonplanar configurations and specific conformations such as chair and sofa for the piperidine ring. These structural details are essential for understanding the compound's chemical reactivity and potential biological interactions (Xue Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactivity of (2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride and related compounds involves interactions with various reactants, leading to the formation of diverse products. For instance, reactions with aminals or amine derivatives can result in the cleavage and formation of new bonds, demonstrating the compound's versatility in chemical synthesis and potential for generating novel molecules with desired properties (M. B. Gazizov et al., 2006).
Physical Properties Analysis
The physical properties of (2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition and structure. Research on similar compounds reveals detailed crystalline properties, including space group, lattice parameters, and molecular conformation within the crystal lattice. These properties are crucial for understanding the compound's behavior in different environments and potential applications in materials science (N. Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties of (2-methylbenzyl)(4-piperidinylmethyl)amine dihydrochloride are characterized by its reactivity with other chemical entities. Its interactions with amines, amides, and other compounds under various conditions elucidate its reactivity patterns, which are essential for synthetic chemistry and potential pharmaceutical applications. Studies exploring these interactions provide insights into the mechanisms of reaction and the formation of products with specific characteristics (A. Heaton & M. Hunt, 1978).
科学的研究の応用
Environmental Science and Toxicology
Occurrence and Behavior of Parabens in Aquatic Environments : Parabens, including benzyl parabens, are widely used as preservatives in various consumer products. Their ubiquity in surface water and sediments due to continuous environmental introduction has raised concerns about their potential as weak endocrine disrupters. Research by Haman et al. (2015) reviews the fate of parabens in aquatic environments, highlighting their biodegradability and the formation of more stable chlorinated by-products through reactions with free chlorine Haman, X. Dauchy, C. Rosin, & J. Munoz, 2015.
Pharmacology and Biomedical Applications
Dopamine D2 Receptor Ligands : Compounds with structures incorporating elements such as piperidine have been explored for their therapeutic potential in treating neuropsychiatric disorders. Jůza et al. (2022) provide an overview of D2 receptor modulators, highlighting the importance of structural components for high receptor affinity. This research underscores the role of cyclic amines and aromatic moieties in developing treatments for conditions like schizophrenia and Parkinson's disease Jůza, K. Musílek, E. Mezeiova, O. Soukup, & J. Korábečný, 2022.
Environmental Toxicology of Organic Compounds
Degradation of Organic Pollutants : The treatment of persistent organic pollutants in wastewater through enzymatic methods involving redox mediators is a growing area of interest. Husain and Q. Husain (2007) review the applications of enzymes like laccases and peroxidases in the presence of redox mediators to enhance the degradation of recalcitrant compounds Husain & Q. Husain, 2007.
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZXTDEDRFMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbenzyl)(piperidin-4-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629621.png)

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)